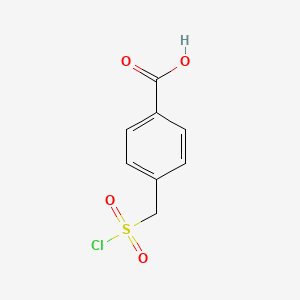

4-((Chlorosulfonyl)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((Chlorosulfonyl)methyl)benzoic acid” is an organic compound that is used as a chemical reagent in various applications . It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .

Molecular Structure Analysis

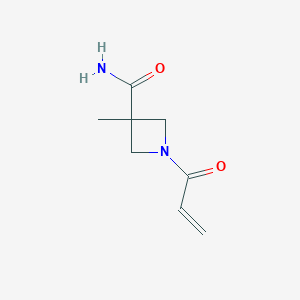

The molecular structure of “this compound” can be represented by the linear formula ClSO2C6H4CO2H . The compound has a molecular weight of 220.63 .Chemical Reactions Analysis

“this compound” is used as a reagent in various chemical reactions. For example, it is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis

“this compound” is an off-white to beige powder . It has a melting point of 233-235 °C .Scientific Research Applications

4-((Chlorosulfonyl)methyl)benzoic acid has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, including the synthesis of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the synthesis of complex molecules. This compound is also used in the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of polymeric materials for biomedical applications.

Mechanism of Action

4-((Chlorosulfonyl)methyl)benzoic acid is a highly reactive organic compound and its reactivity is due to its ability to form strong bonds with other molecules. The reaction of this compound with other molecules is catalyzed by the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The reaction of this compound with other molecules is also catalyzed by the presence of a nucleophile, such as an amine or alcohol. The reaction proceeds through a nucleophilic substitution reaction, where the nucleophile reacts with the electrophilic carbon atom of the this compound molecule.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, it has been found to have an effect on the central nervous system, as it has been found to have an effect on neurotransmission and to modulate the release of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-((Chlorosulfonyl)methyl)benzoic acid in laboratory experiments is its highly reactive nature, which makes it an ideal reagent for synthesizing a wide range of compounds. Additionally, its low toxicity makes it a safe reagent for use in laboratory experiments. However, this compound is highly corrosive and must be handled with care. Additionally, it is highly flammable and should be stored in a cool, dry place away from heat and flame.

Future Directions

There are a number of potential future directions for the use of 4-((Chlorosulfonyl)methyl)benzoic acid in scientific research. These include the development of new catalytic reactions, the synthesis of new polymeric materials, and the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Finally, this compound could be used to synthesize new materials for energy storage and conversion, such as batteries and fuel cells.

Synthesis Methods

4-((Chlorosulfonyl)methyl)benzoic acid is synthesized by reacting benzoic acid with chlorosulfonic acid. The reaction is carried out in a two-step process. In the first step, benzoic acid is reacted with sulfuric acid to form a sulfonate ester. In the second step, the sulfonate ester is reacted with chlorosulfonic acid to form this compound. The reaction is carried out at a temperature of 60-80 degrees Celsius and a pressure of 0.2-0.3 MPa. The reaction is complete when the reaction mixture has a pH of 3-4.

Safety and Hazards

properties

IUPAC Name |

4-(chlorosulfonylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGYFDUEPISFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2597630.png)

![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2597635.png)

![Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2597638.png)

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B2597640.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2597642.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597648.png)

![9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2597649.png)